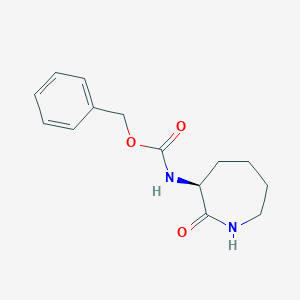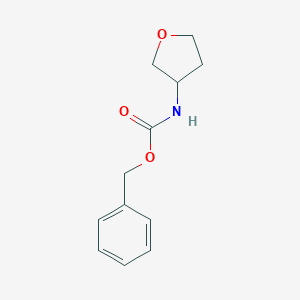
Benzyl oxolan-3-ylcarbamate
Vue d'ensemble
Description
Benzyl oxolan-3-ylcarbamate, also known as BOCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BOCA is a carbamate derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Mécanisme D'action
The mechanism of action of Benzyl oxolan-3-ylcarbamate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, tumor growth, and viral replication. Benzyl oxolan-3-ylcarbamate has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. It has also been found to inhibit the activity of various kinases and transcription factors that are involved in tumor growth and viral replication.
Effets Biochimiques Et Physiologiques
Benzyl oxolan-3-ylcarbamate has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo. It has also been found to inhibit the growth of various tumor cell lines and to induce apoptosis in these cells. In addition, Benzyl oxolan-3-ylcarbamate has been found to exhibit anti-viral properties, inhibiting the replication of various viruses, including HIV-1 and HCV.
Avantages Et Limitations Des Expériences En Laboratoire
Benzyl oxolan-3-ylcarbamate has several advantages for use in laboratory experiments. It is highly pure and stable, making it easy to work with and ensuring consistent results. It has also been extensively studied, so its properties and effects are well understood. However, there are also some limitations to its use. Benzyl oxolan-3-ylcarbamate can be expensive to synthesize, which may limit its availability for some researchers. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
Orientations Futures
There are several potential future directions for research on Benzyl oxolan-3-ylcarbamate. One area of interest is the development of new drugs and treatments based on Benzyl oxolan-3-ylcarbamate's properties and effects. For example, Benzyl oxolan-3-ylcarbamate could be used as a starting point for the development of new anti-inflammatory drugs or anti-tumor agents. Another area of interest is the study of Benzyl oxolan-3-ylcarbamate's mechanism of action in more detail. By understanding how Benzyl oxolan-3-ylcarbamate works at a molecular level, researchers may be able to identify new targets for drug development and gain a better understanding of the biological processes involved in inflammation, tumor growth, and viral replication. Finally, there is potential for the development of new analytical methods for the detection and quantification of Benzyl oxolan-3-ylcarbamate in biological samples. These methods could be used to monitor the pharmacokinetics and pharmacodynamics of Benzyl oxolan-3-ylcarbamate in vivo, providing valuable information for the development of new drugs and treatments.
Applications De Recherche Scientifique
Benzyl oxolan-3-ylcarbamate has been studied extensively for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. These properties make it a promising candidate for use in various research applications, including the development of new drugs and treatments for a range of diseases and conditions.
Propriétés
Numéro CAS |
100390-87-2 |
|---|---|
Nom du produit |
Benzyl oxolan-3-ylcarbamate |
Formule moléculaire |
C12H15NO3 |
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
benzyl N-(oxolan-3-yl)carbamate |
InChI |
InChI=1S/C12H15NO3/c14-12(13-11-6-7-15-9-11)16-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14) |
Clé InChI |
FKFYSAGKTJGORY-UHFFFAOYSA-N |
SMILES |
C1COCC1NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
C1COCC1NC(=O)OCC2=CC=CC=C2 |
Synonymes |
3-N-CBZ-TETRAHYDROFURAN-3-YL-AMINE |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

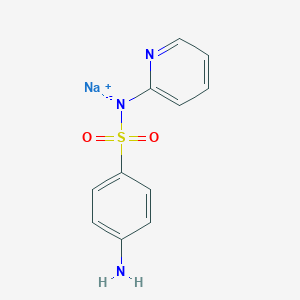
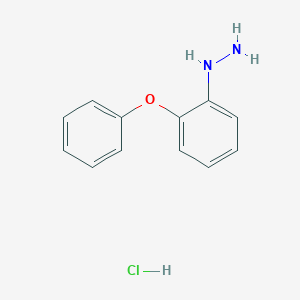
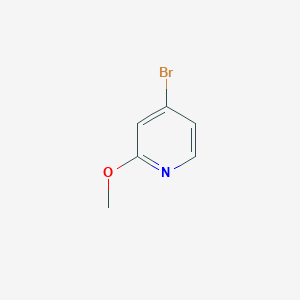
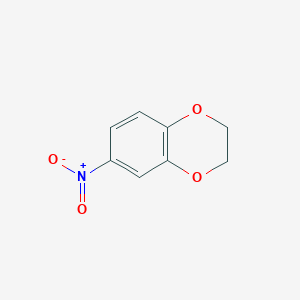
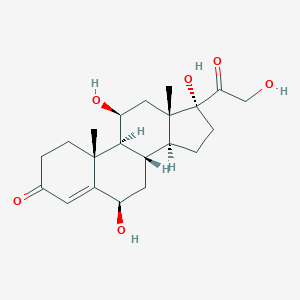
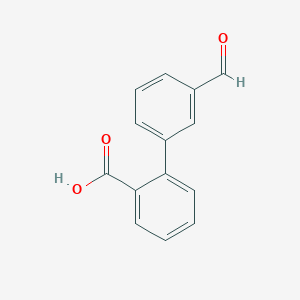
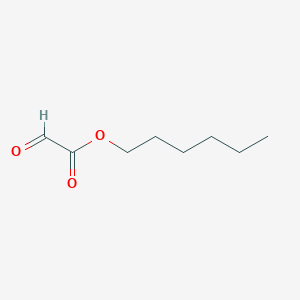
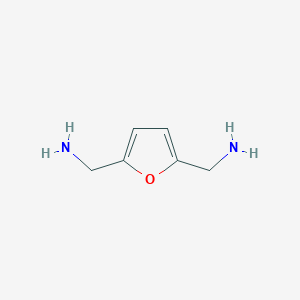
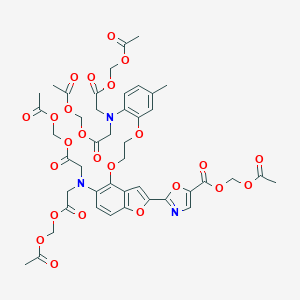
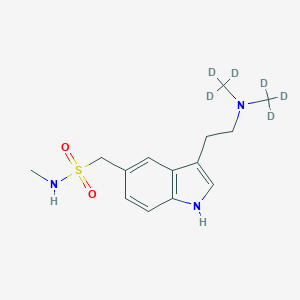
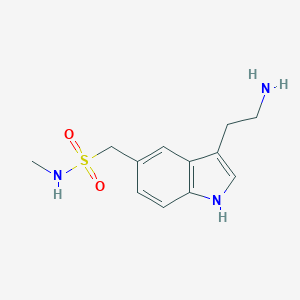

![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide](/img/structure/B21143.png)
